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molecular formula C9H12FNO2 B8353218 5-Fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine

5-Fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine

Cat. No. B8353218
M. Wt: 185.20 g/mol
InChI Key: JDJVNFJBXFWNAL-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 0.10 g of 2-chloro-5-fluoro-3-((methoxymethoxy)methyl)pyridine in 3 mL of dioxane, 0.20 g of potassium carbonate, 68 μL of trimethylboroxin and 56 mg of tetrakis(triphenylphosphine)palladium(0) were added, and the mixture was heated under reflux while stirring for 2 hours under a nitrogen atmosphere. Thereto were added 0.20 g of potassium carbonate, 68 μL of trimethylboroxin and 56 mg of tetrakis(triphenylphosphine)palladium(0), and the mixture was heated under reflux while stirring for 2 hours under a nitrogen atmosphere. Thereto were added 0.20 g of potassium carbonate, 68 μL of trimethylboroxin and 56 mg of tetrakis(triphenylphosphine)palladium(0), and the mixture was heated under reflux while stirring for 1 hour under a nitrogen atmosphere. The insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography using an eluent of chloroform:methanol=100:1 to obtain 93 mg of a colorless oily substance. The substance was purified by basic silica gel column chromatography using an eluent of chloroform to obtain 64 mg of 5-fluoro-3-((methoxymethoxy)methyl)-2-methylpyridine as a colorless oily substance.
Name
2-chloro-5-fluoro-3-((methoxymethoxy)methyl)pyridine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
68 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
68 μL
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
68 μL
Type
reactant
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH2:8][O:9][CH2:10][O:11][CH3:12])=[CH:6][C:5]([F:13])=[CH:4][N:3]=1.[C:14](=O)([O-])[O-].[K+].[K+].CB1OB(C)OB(C)O1>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:13][C:5]1[CH:6]=[C:7]([CH2:8][O:9][CH2:10][O:11][CH3:12])[C:2]([CH3:14])=[N:3][CH:4]=1 |f:1.2.3,^1:38,40,59,78|

Inputs

Step One
Name
2-chloro-5-fluoro-3-((methoxymethoxy)methyl)pyridine
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1COCOC)F
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
68 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
56 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
68 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
56 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
68 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
56 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 2 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
while stirring for 2 hours under a nitrogen atmosphere
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
while stirring for 1 hour under a nitrogen atmosphere
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble substance was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
methanol=100:1 to obtain 93 mg of a colorless oily substance
CUSTOM
Type
CUSTOM
Details
The substance was purified by basic silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C(=NC1)C)COCOC
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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